molecular formula C8H6N2O B1315990 3-Oxo-3-pyridin-3-yl-propionitrile CAS No. 30510-18-0

3-Oxo-3-pyridin-3-yl-propionitrile

Cat. No.: B1315990
CAS No.: 30510-18-0
M. Wt: 146.15 g/mol
InChI Key: MDNYQXMCDAKSIW-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Medicinal Chemistry and Materials Science

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a key structural component in a vast array of functional molecules. sciencepublishinggroup.com In medicinal chemistry, pyridine derivatives are recognized for their wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.comwisdomlib.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net This has led to the incorporation of the pyridine motif into numerous approved drugs.

In materials science, the pyridine scaffold is utilized for its electronic and coordination properties. Pyridine-containing polymers and materials can exhibit interesting optical and conductive characteristics. Furthermore, their ability to coordinate with metal ions makes them valuable in the design of chemosensors and catalysts. researchgate.net

Role of the Nitrile Functional Group in Chemical Transformations

The nitrile, or cyano, functional group (-C≡N) is a versatile and highly reactive moiety in organic synthesis. numberanalytics.comfiveable.me Its strong electron-withdrawing nature and the electrophilicity of the carbon atom allow it to participate in a wide variety of chemical transformations. fiveable.me Nitriles are considered valuable intermediates as they can be converted into several other important functional groups. numberanalytics.com

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. ebsco.comnumberanalytics.com

Reduction: The nitrile group can be reduced to form primary amines.

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. fiveable.me

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to construct various heterocyclic systems. numberanalytics.com

This wide range of reactivity makes the nitrile group a strategic element in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com

Overview of β-Ketopropanenitriles in Heterocyclic Synthesis

β-Ketopropanenitriles, also known as β-ketonitriles, are organic compounds that feature both a ketone and a nitrile group separated by a methylene (B1212753) group. This arrangement of functional groups makes them highly valuable precursors in heterocyclic synthesis. The active methylene group, flanked by two electron-withdrawing groups, is readily deprotonated, and the resulting carbanion can participate in a variety of condensation and cyclization reactions.

These compounds are frequently employed in the synthesis of a diverse range of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. The specific reaction pathways and resulting products are often dictated by the reaction conditions and the nature of the other reactants. A well-known application of β-ketonitriles is in multicomponent reactions, where several starting materials combine in a single step to form complex heterocyclic products.

Contextualizing 3-Oxo-3-pyridin-3-yl-propionitrile within the Landscape of Pyridine-Nitriles

This compound is a bifunctional molecule that belongs to the class of β-ketopropanenitriles. It contains a pyridine ring attached to the carbonyl group, positioning it as a significant building block for more elaborate pyridine-containing structures. The presence of the pyridine ring, the ketone, and the nitrile group within the same molecule provides multiple reactive sites for chemical modification.

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. chembk.com Its structure allows it to be used in reactions that specifically target the active methylene group, the carbonyl carbon, or the nitrile carbon, offering synthetic chemists a versatile tool for creating novel molecular frameworks.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 30510-18-0 nih.govsigmaaldrich.com
Molecular Formula C₈H₆N₂O nih.govmsesupplies.com
Molecular Weight 146.15 g/mol nih.govmsesupplies.com
Appearance Light yellow to orange solid msesupplies.com
pKa 6.46±0.10 (Predicted) chemicalbook.com
Topological Polar Surface Area 53.8 Ų nih.gov
Rotatable Bond Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Hydrogen Bond Donor Count 0 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYQXMCDAKSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577589
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30510-18-0
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(3-pyridinyl)propanenitrile
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Synthetic Methodologies for 3 Oxo 3 Pyridin 3 Yl Propionitrile

Conventional Synthetic Routes

Traditional methods for synthesizing β-ketopropanenitriles have been established for decades, primarily relying on the acylation of nitrile anions.

The classical approach to forming β-ketopropanenitriles involves the condensation reaction between a carboxylic acid ester and a nitrile. This is typically achieved by generating a nitrile anion in situ using a strong base, which then acts as a nucleophile, attacking the ester.

Commonly employed bases and reagents in these traditional syntheses include:

Sodium methoxide nih.gov

Sodium ethoxide nih.gov

Sodium amide nih.gov

Sodium hydride google.com

A general scheme for this reaction involves the deprotonation of a nitrile, such as acetonitrile, by a strong base to form a carbanion. This is followed by the nucleophilic acyl substitution on an ester, in this case, a pyridine-3-carboxylic acid ester, to yield the desired β-ketopropanenitrile. Another established method involves the reaction of enamines with cyanogen chloride google.com.

Table 1: Overview of Conventional Reagents for β-Ketopropanenitrile Synthesis
Reactant 1 (Nitrile Source)Reactant 2 (Acyl Source)Base/ReagentGeneral Applicability
Acetonitrile / Propionitrile (B127096)Carboxylic Acid Esters (e.g., Methyl Benzoate)Sodium Hydride google.comWidely used for industrial-scale synthesis. google.com
AcetonitrileEstersSodium Ethoxide / Sodium Methoxide nih.govClassic laboratory-scale synthesis. nih.gov
AcetonitrileEstersPotassium tert-butoxide nih.govMilder conditions, aligns with greener principles. nih.gov
EnaminesCyanogen ChlorideN/A (Direct Reaction)Alternative pathway avoiding strong bases. google.com

While effective, early methods for β-ketopropanenitrile synthesis often suffered from low yields, making them unsuitable for industrial-scale production google.com. Significant optimizations have been developed to address these shortcomings.

One major advancement is the use of a 70 to 80% suspension of sodium hydride in white oil as the base google.com. This protocol has been shown to produce 3-oxonitriles in significantly higher yields compared to previous methods. The process involves heating the ester and sodium hydride in a solvent like toluene, followed by the gradual addition of the nitrile. The reaction is driven to completion by stirring at an elevated temperature (e.g., 85°-90° C) until hydrogen gas evolution ceases google.com.

A typical optimized procedure involves the following steps:

A suspension of sodium hydride in a solvent such as toluene is heated.

The nitrile (e.g., acetonitrile) is added slowly over several hours.

The reaction mixture is stirred at an elevated temperature until the reaction is complete.

The mixture is cooled, and the product is isolated by acidification of the aqueous phase, precipitation, and filtration google.com.

This optimized process can achieve yields as high as 93%, representing a substantial improvement over older protocols that yielded around 52% google.com.

Green Chemistry Approaches in the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce waste, minimize the use of hazardous substances, and improve energy efficiency jetir.org.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods for a wide variety of organic reactions, including the synthesis of heterocyclic compounds nih.govnih.gov.

Microwave synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly and convert it into heat. This leads to rapid and uniform heating throughout the reaction vessel, a significant contrast to the slower, inefficient heat transfer of conventional oil baths liberty.edu.

The primary advantages of this technique include:

Dramatically Reduced Reaction Times : Reactions that take hours or days with conventional heating can often be completed in minutes under microwave irradiation nih.govmdpi.commdpi.com.

Higher Yields : The rapid heating can minimize the formation of side products that often result from prolonged exposure to high temperatures, leading to cleaner reactions and higher product yields nih.govliberty.edu.

Improved Energy Efficiency : By heating the reaction mixture directly, microwave synthesis is more energy-efficient than conventional methods.

Environmentally Friendly Conditions : This technique often allows for reactions to be conducted under solvent-free ("neat") conditions or with greener solvents, reducing the environmental impact nih.gov.

Optimizing a microwave-assisted synthesis involves systematically adjusting key parameters to achieve the highest yield in the shortest amount of time. The most critical parameters include temperature, reaction time, solvent, and microwave power.

For instance, in the synthesis of related heterocyclic compounds, reaction conditions are finely tuned. In one study, the synthesis of pyridinyl-triazine hybrids was optimized by adjusting the temperature and time, with the best results achieved at 120 °C for 15 minutes nih.gov. In another case, the synthesis of thiazolyl-pyridazinediones was performed at 150 °C for just 2-4 minutes at a power of 500 W mdpi.com.

The optimization process often involves a design of experiments (DOE) approach to systematically evaluate the influence of variables like substrate molar ratio, temperature, and catalyst amount nih.gov. This allows for the precise identification of the optimal conditions for the synthesis.

Table 2: Examples of Optimized Parameters in Microwave-Assisted Synthesis of Heterocyclic Compounds
Target Compound TypeTemperature (°C)Time (min)Power (W)Solvent/ConditionsKey Finding
Pyridinyl-1,3,5-triazine Hybrids nih.gov12015Not SpecifiedNeat (Solvent-free)Demonstrates a high-yield, environmentally friendly approach. nih.gov
Thiazolyl-Pyridazinediones mdpi.com1502 - 4500EthanolSignificant reduction in reaction time compared to traditional methods. mdpi.com
Pyrazolo[3,4-d]pyrimidin-4-ones nih.gov16055Not SpecifiedEthanolFacile and productive synthesis compared to conventional heating. nih.gov
Geraniol Esters nih.gov70 - 8030 - 60Not SpecifiedSolvent-freeOptimization of molar ratio, temperature, and enzyme amount led to 95% conversion. nih.gov

Solvent-Free or Environmentally Benign Solvent Systems

The synthesis of this compound and its derivatives is increasingly shifting towards more sustainable practices. Researchers are actively exploring solvent-free conditions or the use of environmentally benign solvent systems to minimize the ecological impact of chemical processes. One notable approach involves the multicomponent synthesis of heterocyclic compounds, such as 4-substituted aminopyrido[2,3-d]pyrimidines, under solvent-free conditions. This method, which involves the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines, offers high yields and short reaction times, showcasing the potential for eco-friendly production of complex molecules. mdpi.com While not a direct synthesis of the target compound, this demonstrates the feasibility of solvent-free multicomponent reactions in the synthesis of related pyridine-containing structures.

Another avenue of investigation is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. These solvents are often biodegradable, non-toxic, and inexpensive, making them attractive alternatives to traditional volatile organic solvents. For instance, a green deep eutectic solvent system of K2CO3/glycerol has been successfully employed in the multicomponent synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. This highlights the potential for using such green solvent systems for the synthesis of this compound and its subsequent use in MCRs.

Multicomponent Reaction (MCR) Strategies Involving this compound

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a cornerstone of modern synthetic chemistry. This compound, with its reactive keto and nitrile functionalities, is an excellent candidate for participation in these convergent and atom-economical transformations.

Utility of this compound as a Reactant in MCRs

The utility of β-ketonitriles, such as this compound, in MCRs is well-documented through studies of analogous compounds like 3-oxo-3-phenylpropanenitrile. This related compound readily participates in Michael addition reactions, a key step in many MCRs. For example, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base leads to the formation of polyfunctional δ-diketones, which are valuable precursors for the synthesis of various heterocycles. mdpi.com This reactivity profile strongly suggests that this compound would be a similarly valuable building block for the construction of diverse heterocyclic systems through MCRs. Its pyridine (B92270) ring also offers a site for further functionalization and can influence the biological activity of the final products.

Exploration of Diverse Multicomponent Reaction Pathways

The structural features of this compound allow it to participate in a variety of MCR pathways, leading to a wide array of heterocyclic products. While specific examples directly involving this compound are emerging, the known reactivity of similar β-ketonitriles provides a roadmap for its potential applications.

One such pathway is the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols. nih.gov This type of reaction, often catalyzed by a base, demonstrates how the core structure of this compound can be incorporated into more complex pyridine-based systems. Another example is the three-component synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives from acetophenone derivatives, aromatic aldehydes, and malononitrile. informahealthcare.com This Michael addition-initiated reaction highlights a chemoselective approach to building complex molecules in a single pot.

Furthermore, the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) offers a powerful tool for the synthesis of 3-aminoimidazo[1,2-α]pyridine compounds from an aminoazine, an aldehyde, and an isocyanide. nih.gov The versatility of this reaction suggests that derivatives of this compound could be employed to generate novel bioactive heterocyclic compounds.

Catalyst Development for MCRs Involving this compound

The efficiency and selectivity of multicomponent reactions involving this compound can be significantly influenced by the choice of catalyst. Research into catalyst development for MCRs is an active area, with a focus on both promoting desired reaction pathways and enabling the use of milder, more environmentally friendly reaction conditions.

For the synthesis of pyridine-3,5-dicarbonitriles, both ionic bases like tetrabutylammonium hydroxide (TBAH) and amine bases such as piperidine have been systematically investigated, with the optimal catalyst often depending on the solvent system. nih.gov In other MCRs, Lewis acids and organocatalysts have proven effective. For instance, L-proline has been utilized as a catalyst for the multi-component synthesis of N-pyridyl-tetrahydroisoquinolines. rsc.org

Recent advancements have also seen the use of novel catalytic systems. For example, cerium(IV) ammonium (B1175870) nitrate (CAN) in a phosphorus ionic liquid has been employed as an efficient catalyst system for the chemoselective three-component synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com This approach not only provides high yields but also operates under ambient conditions, highlighting the trend towards greener catalytic methods.

Below is a table summarizing various catalysts used in multicomponent reactions that could be applicable to syntheses involving this compound:

Catalyst TypeSpecific Catalyst ExampleMCR ApplicationReference
Ionic BaseTetrabutylammonium hydroxide (TBAH)Synthesis of pyridine-3,5-dicarbonitriles nih.gov
Amine BasePiperidineSynthesis of pyridine-3,5-dicarbonitriles nih.gov
OrganocatalystL-prolineSynthesis of N-pyridyl-tetrahydroisoquinolines rsc.org
Lewis Acid/Ionic LiquidCerium(IV) ammonium nitrate (CAN) in HTPBSynthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives informahealthcare.com

Spectroscopic and Structural Elucidation of 3 Oxo 3 Pyridin 3 Yl Propionitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis of 3-Oxo-3-pyridin-3-yl-propionitrile

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl substituent, these protons will be deshielded. The proton at the C2 position of the pyridine ring is anticipated to be the most deshielded, appearing at the lowest field, followed by the protons at C6, C4, and C5. The methylene (B1212753) protons (CH₂) of the propionitrile (B127096) group would likely appear as a singlet in the range of δ 4.0-4.5 ppm, influenced by the adjacent electron-withdrawing carbonyl and nitrile groups.

Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Py)8.8 - 9.0dd~2.0, 0.8
H-6 (Py)8.6 - 8.8dd~4.8, 1.5
H-4 (Py)8.0 - 8.2ddd~8.0, 2.0, 1.5
H-5 (Py)7.4 - 7.6ddd~8.0, 4.8, 0.8
-CH₂-4.0 - 4.5s-

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectral Analysis of this compound

Similarly, the ¹³C NMR spectrum for this compound can be predicted. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbon of the nitrile group (-C≡N) would likely appear around δ 115-120 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm), with their specific shifts influenced by the position relative to the nitrogen atom and the carbonyl substituent. The methylene carbon (-CH₂-) is expected in the δ 40-50 ppm range.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O190 - 200
C-2 (Py)152 - 155
C-6 (Py)148 - 151
C-4 (Py)135 - 138
C-5 (Py)123 - 126
C-3 (Py)130 - 133
-C≡N115 - 120
-CH₂-40 - 50

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the carbon signals of the pyridine ring by linking them to their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can be invaluable for determining the stereochemistry and conformation of more complex derivatives.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation that is not always possible from 1D spectra alone.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable insights into bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Studies of Related Compounds

While a single-crystal X-ray structure of this compound itself has not been reported in the provided sources, analysis of structurally related compounds provides a strong basis for predicting its solid-state characteristics. Studies on various pyridine-containing heterocycles and β-diketone derivatives reveal common structural motifs and packing patterns. For instance, the crystal structure of pyridine itself is orthorhombic wikipedia.org. The planarity of the pyridine ring is a consistent feature, a characteristic that would be expected in this compound. The propionitrile side chain, however, may exhibit some conformational flexibility around the C-C single bonds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound and its derivatives would be significantly influenced by a variety of non-covalent interactions.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the nitrile group, as well as the oxygen atom of the carbonyl group, can act as hydrogen bond acceptors. In the presence of suitable donors in derivatives or co-crystals, N-H···N(py), N-H···O=C, or C-H···N≡C and C-H···O=C hydrogen bonds could be formed. The formation of such hydrogen bonds often leads to the assembly of molecules into well-defined one-, two-, or three-dimensional networks. uj.edu.plmdpi.comnih.gov

π-π Stacking: The electron-deficient pyridine ring is capable of engaging in π-π stacking interactions. researchgate.netacs.org These interactions, where aromatic rings are packed in a face-to-face or offset manner, are a significant driving force in the crystal packing of many aromatic compounds. The centroid-to-centroid distances in such interactions are typically in the range of 3.3 to 3.8 Å. It is highly probable that π-π stacking between the pyridine rings of adjacent molecules would be a key feature in the crystal structure of this compound.

The interplay of these and other weaker interactions, such as dipole-dipole forces, will ultimately determine the final crystal packing, influencing physical properties like melting point and solubility.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₈H₆N₂O, which corresponds to a molecular weight of approximately 146.15 g/mol .

In a mass spectrometry experiment, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of these fragments is detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Molecular Ion Peak:

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight. Given the presence of nitrogen, the nitrogen rule in mass spectrometry is applicable, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. In this case, with two nitrogen atoms, the molecular weight is indeed even. A study has reported a mass spectrometry analysis showing an [M-1]⁻ peak at 145.01, which is consistent with the molecular weight of the compound.

Fragmentation Pattern:

While a detailed experimental mass spectrum for this compound is not widely available, a probable fragmentation pattern can be proposed based on the structure of the molecule and the known fragmentation of similar compounds, such as β-ketonitriles and pyridyl ketones.

The primary fragmentation pathways for this compound would likely involve the cleavage of the bonds adjacent to the carbonyl group, as these are typically the most labile. Key fragmentation processes may include:

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom.

Cleavage between the carbonyl group and the pyridine ring would result in the formation of a pyridinoyl cation (m/z 106) and a cyanomethyl radical (•CH₂CN).

Cleavage between the carbonyl group and the methylene group would lead to the formation of a cyanomethylcarbonyl cation (m/z 67) and a pyridyl radical.

Loss of a Neutral Molecule: The molecular ion could lose small, stable neutral molecules.

A common fragmentation for ketones is the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 118.

Loss of the entire cyanoacetyl group could lead to the formation of a pyridyl cation (m/z 78).

The relative abundance of these fragment ions would depend on their stability. The pyridinoyl cation is expected to be a prominent peak due to the stability conferred by the aromatic pyridine ring.

Below is a table summarizing the expected major fragments in the mass spectrum of this compound.

m/z Proposed Fragment Ion Possible Fragmentation Pathway
146[C₈H₆N₂O]⁺•Molecular Ion (M⁺•)
118[C₇H₆N₂]⁺•M⁺• - CO
106[C₆H₄NO]⁺α-cleavage, loss of •CH₂CN
78[C₅H₄N]⁺Cleavage of the C-C bond between the pyridine ring and the carbonyl group

It is also noteworthy that mass spectrometry can be employed to investigate the keto-enol tautomerism in β-ketonitriles by analyzing the gas-phase equilibria.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in its IR and Raman spectra: the pyridine ring, the ketone (C=O) group, and the nitrile (C≡N) group.

Characteristic Vibrational Frequencies:

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic vibrations.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. These bands are often strong and can be used to confirm the presence of the pyridine ring.

Ketone (C=O) Stretching: The carbonyl group of the ketone is a strong absorber in the IR spectrum and typically gives rise to an intense band in the region of 1750-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the pyridine ring.

Nitrile (C≡N) Stretching: The nitrile group has a characteristic stretching vibration that appears in the region of 2260-2220 cm⁻¹. This band is usually of medium intensity in the IR spectrum but can be strong in the Raman spectrum.

CH₂ Group Vibrations: The methylene (CH₂) group will have characteristic stretching and bending vibrations.

Stretching: Asymmetric and symmetric C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range.

Bending (Scissoring): This vibration typically occurs around 1465 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H (Pyridine)Stretching3100-3000Medium to WeakMedium to Strong
Aliphatic C-H (CH₂)Stretching2950-2850Medium to WeakMedium
Nitrile (C≡N)Stretching2260-2220MediumStrong
Ketone (C=O)Stretching1750-1680StrongMedium
Aromatic C=C and C=NStretching1600-1400Strong to MediumStrong to Medium
Aliphatic C-H (CH₂)Bending (Scissoring)~1465MediumWeak

The complementary nature of IR and Raman spectroscopy is particularly useful in the analysis of this compound. While the polar C=O bond will give a strong signal in the IR spectrum, the less polar C≡N and the aromatic ring vibrations are often more prominent in the Raman spectrum. A comprehensive analysis of both spectra would provide a detailed and confirmatory structural elucidation of the molecule.

Reactivity and Derivatization of 3 Oxo 3 Pyridin 3 Yl Propionitrile

Reactivity of the β-Keto-Nitrile Moiety

The β-keto-nitrile group is the primary site of reactivity in the molecule. The electron-withdrawing nature of both the adjacent carbonyl and nitrile groups significantly increases the acidity of the methylene (B1212753) (CH₂) protons, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile, while the carbonyl carbon remains susceptible to nucleophilic attack.

The carbonyl group of the β-keto-nitrile moiety is susceptible to nucleophilic addition. smolecule.com The active methylene group, positioned between the ketone and nitrile, can be deprotonated by a base to form a resonance-stabilized enolate anion. This anion is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions.

A key example of this reactivity is the Michael addition reaction. In the presence of a base like sodium methoxide, the anion of a β-ketonitrile can add to α,β-unsaturated compounds, such as linear conjugated enynones. nih.gov This reaction proceeds via a regioselective attack on the double carbon-carbon bond to form polyfunctionalized products. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions with β-Ketonitriles Data inferred from reactions of analogous compounds.

Nucleophile/SubstrateReagent/ConditionsProduct TypeRef.
1,5-Diarylpent-2-en-4-yn-1-oneSodium Methoxide (MeONa) in Methanol (MeOH), room temp.Polyfunctional δ-diketone nih.gov
Various NucleophilesGeneral BaseFunctionalized Carbonyl Adduct smolecule.com

Electrophilic Substitution Reactions

While the pyridine (B92270) ring is generally electron-deficient, electrophilic substitution primarily occurs at the α-carbon of the keto-nitrile moiety. Following deprotonation with a suitable base, the resulting enolate can react with a wide range of electrophiles. This allows for the introduction of various substituents at the carbon atom situated between the carbonyl and nitrile groups. Common electrophilic substitution reactions include alkylation, acylation, and halogenation, providing a straightforward route to α-substituted β-keto-nitrile derivatives.

The active methylene group of 3-Oxo-3-pyridin-3-yl-propionitrile is highly suitable for condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, often performed under base-catalyzed conditions (e.g., Knoevenagel condensation), lead to the formation of new carbon-carbon double bonds.

Furthermore, the compound can react with binucleophiles, leading to the formation of heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate or phenylhydrazine can yield substituted pyrazole (B372694) derivatives. scispace.com Similarly, condensation with urea derivatives, though requiring acid catalysis due to the low nucleophilicity of the amide nitrogen, can produce pyrimidine-based structures. scispace.com

Table 2: Condensation Reactions of β-Keto-Nitrile Analogs

ReactantReagent/ConditionsProduct TypeRef.
3-Oxo-3-aryl-2-arylhydrazonopropanalsEthyl Cyanoacetate, Ammonium (B1175870) Acetate, Acetic AcidArylazonicotinates mdpi.com
Hydrazine HydrateEthanol, reflux4-cyano-5-(pyridin-3-yl)-1H-pyrazol-3-amine (anticipated) scispace.com
PhenylhydrazineEthanol, Piperidine catalyst, reflux4-cyano-1-phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine (anticipated) scispace.com

Transformations Involving the Pyridine Ring

Direct C-H functionalization of the pyridine ring is a significant challenge due to its electron-poor nature. researchgate.net Electrophilic aromatic substitution is generally difficult and requires harsh conditions. When it does occur, the directing effect of the nitrogen atom and the deactivating 3-acyl group would favor substitution at the C5 position. Conversely, nucleophilic aromatic substitution (SNAr) is more feasible, particularly if a leaving group is present on the ring. The inherent electronic properties of pyridine favor nucleophilic attack at the C2, C4, and C6 positions. researchgate.net Selective functionalization at the C3 position, where the keto-nitrile group resides, is notably less common. researchgate.net

Heterocyclic annulation involves the construction of a new ring fused to the existing pyridine scaffold. This is typically achieved by utilizing the reactivity of the β-keto-nitrile side chain in reactions with binucleophiles that also involve the pyridine ring itself, or by using the keto-nitrile as a precursor for building a new ring. For instance, derivatives of this compound can be used as building blocks for more complex fused systems. scispace.com

One common strategy involves reacting the β-keto-nitrile with a reagent that contains two nucleophilic centers. The initial reaction occurs at the side chain, followed by an intramolecular cyclization onto the pyridine ring, often facilitated by the activation provided by the ring nitrogen. For example, the reaction of related enaminonitriles (derived from β-keto-nitriles) with nitrogen binucleophiles has been shown to produce a variety of fused heterocyclic systems, including pyrazolopyrimidines, triazolopyrimidines, and imidazopyrimidines. scispace.com

Synthesis of Novel Derivatives and Analogues of this compound

The scaffold of this compound serves as a versatile platform for the synthesis of a diverse array of novel derivatives and analogues. Its inherent reactivity, characterized by the presence of a β-ketonitrile moiety, allows for a multitude of chemical transformations. These modifications are often aimed at modulating the compound's physicochemical properties and biological activities.

Design Principles for Modulating Reactivity and Applications

The design of novel derivatives of this compound is guided by several key principles aimed at fine-tuning its reactivity and tailoring its potential applications, particularly in the realm of medicinal chemistry and materials science.

Electronic and Steric Modifications:

The electronic properties of the pyridine ring can be modulated by the introduction of electron-donating or electron-withdrawing substituents. These modifications can influence the reactivity of the entire molecule. For instance, the introduction of an electron-withdrawing group on the pyridine ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group can increase the electron density on the pyridine nitrogen, potentially altering its basicity and coordination properties.

Steric hindrance can also be strategically employed to direct the regioselectivity of reactions. Bulky substituents can be introduced near reactive sites to prevent or hinder certain transformations, thereby favoring alternative reaction pathways.

Bioisosteric Replacements:

In the context of medicinal chemistry, bioisosteric replacement is a common strategy. This involves the substitution of certain functional groups with others that have similar physicochemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. For example, the nitrile group could be replaced with other electron-withdrawing groups such as an ester or an amide.

Scaffold Hopping:

Scaffold hopping is another design principle that involves replacing the core structure of the molecule with a different one while maintaining a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical entities with improved properties.

Table 1: Design Principles and Their Intended Effects

Design PrincipleModification StrategyIntended Effect on Reactivity and/or Application
Electronic Modulation Introduction of electron-donating or -withdrawing groups on the pyridine ring.Alters the electrophilicity of the carbonyl carbon and the nucleophilicity of the methylene bridge.
Steric Control Introduction of bulky substituents near reactive centers.Directs the regioselectivity of reactions.
Bioisosteric Replacement Substitution of functional groups with bioisosteres.Modulates biological activity and pharmacokinetic properties.
Scaffold Hopping Replacement of the core pyridyl-propionitrile scaffold.Discovery of novel chemical series with potentially improved properties.

Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is intrinsically linked to the interplay of its structural features and their influence on its reactivity.

Keto-Enol Tautomerism:

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyridine ring. The enol form is often the more reactive species in certain reactions, such as electrophilic substitutions at the α-carbon.

Reactivity of the Methylene Bridge:

The methylene group situated between the carbonyl and nitrile groups is highly acidic due to the electron-withdrawing nature of both adjacent functionalities. This acidity facilitates the formation of a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

Condensation Reactions:

The active methylene group readily undergoes condensation reactions with aldehydes and ketones, leading to the formation of a wide range of heterocyclic and carbocyclic systems. For instance, reaction with aromatic aldehydes can yield α,β-unsaturated ketones, which can subsequently undergo further transformations.

Cyclization Reactions:

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. The regioselectivity of these cyclization reactions is often dictated by the relative reactivity of the carbonyl and nitrile groups, as well as the nature of the cyclizing agent.

Table 2: Key Reactive Sites and Common Derivatization Reactions

Reactive SiteType of ReactionExample of Resulting Derivative Class
Active Methylene Group Alkylation, Acylation, Knoevenagel Condensation, Michael AdditionSubstituted β-ketonitriles, α,β-unsaturated ketones
Carbonyl Group Reduction, Grignard Reaction, Wittig Reaction, CyclocondensationSecondary alcohols, tertiary alcohols, alkenes, heterocycles
Nitrile Group Hydrolysis, Reduction, CyclizationCarboxylic acids, amides, primary amines, heterocycles
Pyridine Ring N-alkylation, N-oxidation, Electrophilic/Nucleophilic Aromatic SubstitutionPyridinium salts, Pyridine N-oxides, Substituted pyridines

The understanding of these structure-reactivity relationships is crucial for the rational design and synthesis of novel derivatives of this compound with desired chemical and biological properties.

Computational Chemistry and Theoretical Studies on 3 Oxo 3 Pyridin 3 Yl Propionitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and energetics of molecules. youtube.com By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties for compounds like 3-Oxo-3-pyridin-3-yl-propionitrile.

The electronic character of a molecule is fundamentally defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. scielo.brnih.gov

For this compound, DFT calculations can map the distribution of these orbitals. Based on analyses of analogous structures, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the pyridine (B92270) ring and the keto-enolate system, while the LUMO would likely be distributed across the electron-withdrawing nitrile and carbonyl groups. acs.org A smaller HOMO-LUMO gap suggests higher reactivity and the potential for intramolecular charge transfer upon excitation. nih.gov

Theoretical studies on related 2-acetylpyridine (B122185) derivatives using the B3LYP/6-311G basis set have provided insights into these electronic properties. scielo.brresearchgate.net Similarly, analysis of other pyridine-containing compounds highlights how orbital energies dictate electronic behavior. researchgate.netijcce.ac.ir

Table 1: Illustrative Frontier Orbital Energies for Related Pyridine Compounds (Calculated via DFT) This table presents data for analogous compounds to illustrate the typical output of DFT calculations, as specific data for this compound is not available in the cited literature.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
2-Acetylpyridine -6.87 -1.52 5.35 scielo.br
2-Amino-5-methyl-pyridine -5.78 -0.65 5.13 researchgate.net
Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate -5.891 -2.286 3.605 ijcce.ac.ir

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, several reactions are of interest. The molecule contains an active methylene (B1212753) group flanked by two electron-withdrawing groups (carbonyl and nitrile), making it a potent nucleophile in its enolate form. DFT can model its deprotonation and subsequent reaction with electrophiles, such as in Michael additions or alkylations. Computational analysis of related systems, like the reaction of unsaturated nitriles with 1,4-dihydropyridines, shows that reactions can proceed through highly asynchronous or stepwise mechanisms involving ionic intermediates. chemrxiv.org

Furthermore, the carbonyl group can act as an electrophile. Studies on acyl-transfer reactions of related thioesters and oxoesters demonstrate how DFT and Natural Bond Orbital (NBO) analysis can reveal the role of electron delocalization in stabilizing or destabilizing transition states, thereby explaining differences in reactivity. nih.gov For this compound, DFT could predict the transition state structures and energetics for its nucleophilic addition reactions, providing a detailed, step-by-step understanding of how these transformations occur. researchgate.netmdpi.com

The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. Conformational analysis using DFT involves calculating the energies of different spatial arrangements (conformers) that arise from rotation around single bonds. By identifying the lowest-energy conformer, the most stable structure of the molecule can be determined.

In this compound, key rotational degrees of freedom exist around the C-C bonds connecting the pyridine ring, the carbonyl group, and the cyanomethylene group. DFT calculations can determine the preferred dihedral angles. For the closely related analog, 3-pyridyl methyl ketone, DFT optimizations at the B3LYP/6-311++G(d,p) level have been performed to find its minimum energy structure. researchgate.net Such calculations reveal that steric and electronic effects, such as the repulsion between adjacent groups and the alignment of dipoles, govern the conformational landscape. The planarity between the pyridine ring and the carbonyl group is a key factor, as it influences the extent of π-system conjugation.

Table 2: Selected Optimized Geometrical Parameters for 3-Pyridyl Methyl Ketone (A Structural Analog) Data calculated at the DFT/B3LYP/6-311++G(d,p) level. This provides an approximation for the pyridyl-keto fragment of the target compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C(pyridyl)-C(carbonyl) 1.502 C(pyridyl)-C(carbonyl)-O 120.9
C(carbonyl)=O 1.221 C(pyridyl)-C(carbonyl)-C(methyl) 118.4
C(carbonyl)-C(methyl) 1.517 O=C(carbonyl)-C(methyl) 120.7

Source: Adapted from theoretical calculations on 3-pyridyl methyl ketone. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are invaluable for predicting the behavior of new molecules and for rationally designing compounds with desired characteristics.

QSPR models are mathematical equations that link calculated molecular descriptors (numerical representations of molecular structure) to an experimental property. researchgate.net The development of a QSPR model for this compound and its analogs would involve several steps:

Data Set Selection: A diverse set of compounds related to the target molecule with known experimental property values (e.g., boiling point, solubility, reactivity) is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO energy, dipole moment) descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the property. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net

While a specific QSPR model for this compound is not documented, studies on other heterocyclic systems like imidazole (B134444) derivatives have successfully predicted thermodynamic properties such as enthalpy of formation and entropy using this approach. researchgate.net Such a model could predict the chemical behavior of novel derivatives before they are synthesized.

QSAR is a powerful tool in medicinal chemistry for designing molecules that can interact with a specific biological target, such as an enzyme or receptor. nih.gov The pyridine scaffold is a common feature in many bioactive compounds, making QSAR studies on its derivatives particularly relevant. nih.gov

A typical QSAR workflow for designing derivatives of this compound would be:

Lead Identification: The parent compound, this compound, could serve as a starting point or "lead."

Derivative Synthesis & Testing: A series of derivatives would be synthesized by modifying the scaffold, for example, by adding substituents to the pyridine ring or altering the linker between the ring and the nitrile group. Their biological activity (e.g., enzyme inhibition, measured as IC₅₀) would be experimentally determined.

3D-QSAR Modeling: Using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), a 3D-QSAR model is built. These models correlate the 3D steric and electrostatic fields of the aligned molecules with their activity. nih.govresearchgate.net

Model Interpretation & Design: The model generates contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a map might show that a bulky, electropositive group at a specific position on the pyridine ring enhances binding. This information provides a rational basis for designing new, more potent derivatives. mdpi.comnih.gov

This approach has been successfully applied to design potent inhibitors for various targets using pyridine-based scaffolds, demonstrating its utility in drug discovery. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics simulations solve Newton's equations of motion for a system of interacting atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. This technique allows researchers to observe molecular motion on a femtosecond timescale, providing a virtual microscope to explore complex biochemical and chemical processes. For a molecule like this compound, MD simulations can reveal its flexibility, preferred shapes (conformations), and how it interacts with its environment, such as with solvent molecules or biological macromolecules.

The conformational dynamics of a molecule refer to the different spatial arrangements of its atoms that can be achieved through the rotation around single bonds. This compound possesses several rotatable bonds, primarily between the pyridine ring and the carbonyl group, and along the propanenitrile chain. These rotations give the molecule significant flexibility, and understanding the preferred conformations is crucial for predicting its chemical reactivity and biological activity.

An MD simulation to study its conformational dynamics would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous conditions) and observing its structural changes over a simulation period, often spanning nanoseconds to microseconds. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time with respect to a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state, while large fluctuations indicate significant flexibility or transitions between different states.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or groups of atoms from their average position. This helps to identify the most flexible regions of the molecule. For this compound, higher RMSF values would be expected for the atoms in the propionitrile (B127096) tail compared to the more rigid pyridine ring.

Dihedral Angle Analysis: By tracking the torsion angles of the key rotatable bonds over time, researchers can identify the most populated conformational states and the energy barriers between them.

The findings from such a study would typically be presented in a format similar to the illustrative table below, detailing the key dihedral angles and the relative populations of the dominant conformational clusters.

Table 1: Illustrative Conformational Analysis of this compound

Conformational ClusterKey Dihedral Angle (τ1: Cα-Cβ-Cγ-N)Population (%)Average Energy (kcal/mol)
1180° ± 15° (anti-periplanar)65%-15.2
260° ± 15° (gauche)25%-14.1
3-60° ± 15° (gauche)10%-13.8

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

MD simulations are invaluable for studying how a molecule of interest interacts with other systems, such as a protein receptor in a drug discovery context or a polymer matrix in materials science. researchgate.net These simulations can predict the binding mode, calculate the binding affinity, and identify the key intermolecular forces driving the interaction.

For instance, to study the interaction of this compound with a hypothetical enzyme active site, the following steps would be taken:

System Setup: A system containing the enzyme, the ligand (this compound), and solvent (typically water and ions to mimic physiological conditions) is constructed.

Simulation: An MD simulation is run to allow the ligand and protein to dynamically interact and settle into a stable binding pose.

Analysis: The simulation trajectory is analyzed to understand the nature of the interaction. This includes:

Hydrogen Bond Analysis: Identifying the formation and lifetime of hydrogen bonds between the ligand and the protein, which are critical for binding specificity. The nitrogen on the pyridine ring, the carbonyl oxygen, and the nitrile nitrogen of the compound are all potential hydrogen bond acceptors or donors.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the binding free energy (ΔG_bind) can be estimated, providing a quantitative measure of binding affinity. sigmaaldrich.com

Interaction Footprint: Mapping the specific amino acid residues of the protein that are in close contact with the ligand.

The results of such an interaction study could be summarized in a table detailing the types and frequencies of interactions observed.

Table 2: Illustrative Interaction Analysis of this compound with a Target Protein

Interacting ResidueInteraction TypeDistance (Å)Occupancy (%)
TYR 84Hydrogen Bond (Pyridine N)2.9 ± 0.285%
SER 122Hydrogen Bond (Carbonyl O)3.1 ± 0.360%
PHE 150π-π Stacking (Pyridine Ring)4.5 ± 0.570%
LEU 80Hydrophobic Contact3.8 ± 0.495%

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Applications of 3 Oxo 3 Pyridin 3 Yl Propionitrile As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of 3-Oxo-3-pyridin-3-yl-propionitrile, specifically its β-ketonitrile moiety, makes it an ideal starting material for cyclization and condensation reactions. This reactivity is harnessed to build various heterocyclic rings, which are core structures in many biologically active compounds.

Pyrrole (B145914) Derivatives

Pyrroles are a class of five-membered aromatic heterocycles that form the core of many important biological molecules. The synthesis of substituted pyrroles can be achieved through methods like the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester or β-ketonitrile. wikipedia.org

In a related three-component reaction, pyrrole-based drug candidates have been synthesized from α-hydroxyketones, oxoacetonitriles, and anilines. mdpi.com For instance, the reaction between an α-hydroxyketone, an amine, and a β-ketonitrile like 3-oxo-3-phenylpropanenitrile (a close analog of the title compound) yields highly functionalized pyrroles. mdpi.com The reactivity of this compound is analogous, allowing its active methylene group and ketone to participate in condensation reactions to form the pyrrole ring, incorporating the pyridin-3-yl group into the final structure. The resulting cyano-substituted pyrrole can be further modified, highlighting the compound's utility. mdpi.com

Reaction Type Reactants Product Class
Knorr Pyrrole Synthesis & Analogsα-amino-ketone (or precursor), this compoundSubstituted Pyrroles
Three-Component Reactionα-hydroxyketone, Amine, this compoundFunctionalized Pyrroles

Pyrazole (B372694) Derivatives

Pyrazole rings, five-membered heterocycles with two adjacent nitrogen atoms, are commonly found in pharmaceuticals. The most prevalent method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.comjk-sci.com

As a 1,3-dicarbonyl equivalent, this compound readily reacts with hydrazines. The reaction proceeds via the formation of an imine at one carbonyl (or the nitrile carbon) and subsequent cyclization as the second nitrogen of the hydrazine attacks the remaining carbonyl group, leading to the formation of a stable, aromatic pyrazole ring. slideshare.net This method allows for the direct incorporation of the pyridin-3-yl moiety into the pyrazole structure, a key feature in various bioactive molecules. slideshare.net

Reaction Type Key Reactants Resulting Heterocycle
Knorr Pyrazole SynthesisThis compound, Hydrazine3-pyridin-3-yl-1H-pyrazol-5-amine

Pyridine (B92270) and Bipyridine Derivatives

The synthesis of new pyridine and bipyridine derivatives is of great interest due to their wide applications as ligands, catalysts, and in pharmaceuticals. mdpi.com The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring from an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. scribd.comquimicaorganica.orgchemtube3d.comwikipedia.org This dihydropyridine is then oxidized to the corresponding pyridine. organic-chemistry.org

Modifications of the Hantzsch synthesis can accommodate β-ketonitriles like this compound. In such a reaction, the compound can provide one of the β-dicarbonyl units, reacting with an aldehyde, another keto-compound, and ammonia to build a new, highly substituted pyridine ring. This route leads to the formation of bipyridine or related structures, such as pyridin-3-yl pyrimidines, which have been synthesized and shown to possess significant biological activity. mdpi.comnih.gov

Reaction Type Key Reactants Product Class
Hantzsch Pyridine SynthesisAldehyde, Ammonia, β-ketoester, this compoundSubstituted Bipyridine Derivatives

Other Fused and Bridged Heterocyclic Systems

The utility of this compound extends to the synthesis of more complex polycyclic systems. Fused heterocycles, where one or more rings share bonds, are prevalent in medicinal chemistry and materials science. nih.govjchr.org

One strategy to build such systems is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. wikipedia.org A derivative of this compound, if elaborated to contain a second nitrile group at an appropriate position, could undergo this cyclization to create a fused ring system attached to the pyridine core. Furthermore, the inherent reactivity of the compound makes it a suitable precursor for cascade reactions, where multiple bonds and rings are formed in a single sequence, leading to complex scaffolds like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net The synthesis of various fused pyrimidines is a significant area of research, with the pyrimidine (B1678525) ring being a key component of physiological molecules. jchr.orgjchr.org

Role in the Development of Pharmaceutical Intermediates

The pyridine ring is a common feature in many pharmaceuticals, and its combination with other heterocyclic systems often leads to compounds with significant biological activity. This compound serves as a key starting material for such molecules. chembk.com

A notable application is in the synthesis of pyridin-3-yl pyrimidines, which have been investigated as potent inhibitors of the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia. nih.gov A series of these compounds were synthesized and evaluated, with some showing promising anticancer activity. nih.gov Additionally, a patent describes heteroaryl 3-oxo-propanenitrile derivatives, including those with a pyridine ring, as having immunomodulating activity, making them potentially useful for treating cancers and infections. google.com These examples underscore the importance of this compound as a scaffold for generating new drug candidates.

Target Class Application Derived Structure
Kinase InhibitorsAnticancer (Leukemia)Pyridin-3-yl Pyrimidines
ImmunomodulatorsNeoplastic Diseases, InfectionsHeteroaryl 3-oxo-propanenitriles

Applications in Agrochemical Synthesis

In addition to pharmaceuticals, this compound is a valuable intermediate for the synthesis of agrochemicals. chembk.com Many pesticides and herbicides contain heterocyclic moieties, as these structures often interact effectively with biological targets in pests and weeds. The general utility of this compound in synthesizing biologically active molecules extends to the development of new crop protection agents. chembk.com

Potential in Materials Science Research

While this compound is predominantly utilized as a versatile intermediate in the synthesis of heterocyclic compounds and active pharmaceutical ingredients, its intrinsic molecular architecture suggests considerable potential for applications in materials science. chembk.com The compound's structure, featuring a reactive β-ketonitrile system and a functional pyridine ring, offers multiple avenues for the development of novel polymers and functional materials.

The potential applications are largely derived from the ability to either polymerize the molecule or graft it onto existing polymer backbones, thereby imparting specific chemical and physical properties to the resulting material.

Polymer Synthesis and Modification

The nitrile group (C≡N) in this compound is a key functional group for polymerization. For instance, nitrile groups can be involved in cyclotrimerization reactions to form triazine rings, creating highly cross-linked and thermally stable polymers. Furthermore, research into nitrile-containing polymers, such as polyacrylonitrile, has shown that the nitrile group can be chemically modified to create a variety of functional materials. This suggests that this compound could serve as a functional monomer in copolymerization reactions. researchgate.net

The pyridine ring itself is a valuable component for functional polymers. Pyridine-containing polymers have been investigated for a range of applications due to the unique properties of the pyridine moiety. nih.gov

Applications in Functional Materials

The incorporation of the 3-pyridyl group into a polymer matrix can lead to materials with specialized properties. Research on related pyridine-containing compounds provides a strong basis for the potential applications of materials derived from this compound.

Electrochemical Sensors: Polymers containing pyridyl groups have demonstrated excellent electrocatalytic properties. For example, a conductive polymer membrane made from poly(trans-3-(3-pyridyl)acrylic acid) and multi-walled carbon nanotubes was successfully used for the electrochemical detection of catechol and hydroquinone. mdpi.com The pyridine nitrogen can act as a coordination site for metal ions or as a proton acceptor/donor, which is beneficial for electrocatalysis and sensor development. The synergistic effect between the conductive polymer and carbon nanotubes enhances the electrochemical response. mdpi.com This indicates that polymers synthesized from this compound could be used to develop sensitive and selective electrochemical sensors.

Fluorescent and Antimicrobial Materials: Pyridine derivatives have been successfully grafted onto polymer backbones to create materials with strong fluorescent and antimicrobial properties. nih.gov The Hantzsch reaction, for instance, has been used to synthesize grafted co-polymers containing pyridine-styrene derivatives that exhibit strong blue fluorescence. nih.gov These materials have also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The unique structure of the pyridine moiety contributes to these enhanced properties, suggesting that this compound could be a valuable precursor for such advanced functional materials.

Heavy Metal Sequestration: The nitrogen atom in the pyridine ring can act as a ligand, capable of chelating with heavy metal ions. Studies have shown that modifying polymers with pyridine-containing groups can create effective materials for removing heavy metals from aqueous solutions. researchgate.net For example, glycidyl (B131873) methacrylate (B99206) copolymers modified with 2-pyridinecarbaldehyde oxime have demonstrated the ability to uptake heavy metal ions. researchgate.net This suggests a potential application for materials derived from this compound in environmental remediation and water purification.

Table 1: Potential Applications in Materials Science

Potential ApplicationKey Functional Group(s)Underlying Principle
Electrochemical SensorsPyridine RingThe pyridine nitrogen provides a site for electrocatalytic activity, enhancing the detection of specific analytes. mdpi.com
Fluorescent MaterialsPyridine RingThe incorporation of the pyridine moiety into polymer structures can create systems with strong fluorescent properties. nih.gov
Antimicrobial PolymersPyridine RingPyridine-based polymer compounds have shown broad-spectrum antibacterial and antifungal activity. nih.gov
Heavy Metal AdsorbentsPyridine RingThe lone pair of electrons on the pyridine nitrogen can coordinate with heavy metal ions, enabling their removal from solutions. researchgate.net
Thermally Stable PolymersNitrile GroupThe nitrile group can undergo reactions like cyclotrimerization to form highly cross-linked, thermally stable polymer networks.

Table 2: Research Findings on Related Pyridine-Containing Polymers

Polymer SystemApplicationResearch Finding
Poly(trans-3-(3-pyridyl)acrylic acid)/MWCNTsElectrochemical SensorExhibited a clear electrocatalytic effect for the simultaneous detection of catechol and hydroquinone. mdpi.com
Pyridine-grafted acrylic acid-styrene copolymersFluorescent & Antimicrobial MaterialThe polymer emits strong blue fluorescence and shows a maximum inhibition zone against various bacteria. nih.gov
Glycidyl methacrylate copolymers modified with 2-pyridinecarbaldehyde oximeHeavy Metal RemovalThe modified polymer could successfully remove heavy metal ions from a solution. researchgate.net
Poly(acrylonitrile-g-N,Nʹ-dimethylaminoethyl methacrylate)Drug DeliveryThe nitrile-containing polymer backbone allows for the creation of self-assembling micelles suitable for drug delivery applications. researchgate.net

Advanced Analytical Methodologies for 3 Oxo 3 Pyridin 3 Yl Propionitrile Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-Oxo-3-pyridin-3-yl-propionitrile. It is extensively used for determining the purity of synthesized batches and for quantifying the compound in reaction mixtures or other complex samples.

Reverse-phase HPLC is the most common mode of separation for pyridine (B92270) derivatives. researchgate.netscispace.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound and its potential impurities can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. scispace.comsielc.com The choice of a suitable stationary phase, such as a C18 column, is critical for achieving optimal separation. nih.gov

Detailed Research Findings:

A typical HPLC method for the analysis of this compound could employ a C18 column with gradient elution. The mobile phase could consist of a gradient of acetonitrile in water (with 0.1% formic acid). Detection is commonly performed using a UV detector, as the pyridine ring and the carbonyl group in the molecule are chromophores that absorb UV light, typically around 250-270 nm. sielc.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. This allows for the accurate determination of the compound's concentration in unknown samples. The method validation, following ICH guidelines, would include parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. nih.gov

For a β-ketonitrile like this compound, the ketone functional group is the primary site for derivatization. Common derivatization reagents for ketones include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative. sigmaaldrich.comnih.gov This derivatization not only increases volatility but also enhances the sensitivity of detection by mass spectrometry, particularly in the negative chemical ionization (NCI) mode. nih.gov

Detailed Research Findings:

The analytical workflow would involve the reaction of this compound with a derivatizing agent, followed by extraction of the derivative and injection into the GC-MS system. The GC separates the derivative from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for structural elucidation and confirmation. The fragmentation pattern of the derivative in the mass spectrometer is a unique fingerprint that aids in its identification. The presence of the nitrile group can sometimes be identified by the odd molecular weight according to the nitrogen rule, although the molecular ion may not always be present. whitman.edu

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI)
Mass Range m/z 50-500

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox behavior of molecules like this compound. umb.edu These techniques provide valuable information about the oxidation and reduction potentials of the compound, which can be related to its electronic structure and reactivity. researchgate.net The electrochemical properties of pyridine derivatives have been a subject of interest due to their relevance in various applications, including catalysis and materials science. acs.orgnih.gov

Detailed Research Findings:

The data obtained from cyclic voltammetry, such as the peak potentials (Epa and Epc) and peak currents (ipa and ipc), can be used to determine the formal reduction potential (E°') and to assess the reversibility of the electrochemical processes. umb.eduanalis.com.my This information is crucial for understanding the electron-transfer properties of this compound and its potential applications in areas such as electrocatalysis or as a redox mediator. nih.gov

Table 3: Representative Cyclic Voltammetry Parameters for this compound

ParameterSpecification
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
Analyte Concentration 1 mM
Scan Rate 100 mV/s

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable synthetic methods for 3-Oxo-3-pyridin-3-yl-propionitrile and related β-ketonitriles is a cornerstone of future research. While traditional methods involving strong bases have been utilized, the focus is shifting towards more sophisticated and environmentally benign catalytic systems.

Recent advancements in the synthesis of β-ketonitriles have highlighted the potential of various catalytic approaches. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have emerged as a powerful, metal-free method for constructing β-ketonitriles. organic-chemistry.orgacs.org This strategy offers mild reaction conditions and a broad substrate scope, which could be adapted for the efficient synthesis of this compound. Another promising avenue is the palladium-catalyzed addition of organoboron reagents to dinitriles, which provides a highly selective and practical route to β-ketonitriles with excellent functional-group tolerance. acs.org

Furthermore, the use of inexpensive and readily available catalysts is a key consideration for industrial applications. Research into the use of simple bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents, potentially with additives like isopropanol (B130326) or 18-crown-6 (B118740) to enhance reactivity and minimize side reactions, presents a cost-effective and scalable approach. nih.gov

Catalytic SystemDescriptionPotential Advantages for this compound Synthesis
N-Heterocyclic Carbenes (NHCs)Metal-free organocatalysts that can mediate radical coupling reactions between aldehydes and nitrile sources. organic-chemistry.orgMild reaction conditions, high functional group tolerance, avoidance of transition metal contaminants.
Palladium CatalysisTransition-metal catalyzed cross-coupling of organoboron reagents with dinitriles. acs.orgHigh selectivity, broad substrate scope, and applicability to complex molecules.
Alkali Metal Alkoxides (e.g., KOt-Bu)Inexpensive and readily available bases for the acylation of nitriles with esters. nih.govCost-effectiveness, scalability for industrial production.

Investigation of New Reaction Pathways and Transformations

The inherent reactivity of the β-ketonitrile and pyridine (B92270) moieties in this compound opens the door to a vast array of chemical transformations. Future research will undoubtedly focus on exploring new reaction pathways to construct novel molecular architectures.

β-Ketonitriles are well-established precursors for a wide range of heterocyclic compounds. rsc.orgresearchgate.net The condensation of this compound with various reagents can lead to the synthesis of pyridines, pyrazoles, pyrimidines, and quinolines. rsc.orgresearchgate.net For example, the Hantzsch pyridine synthesis, involving the reaction of a β-ketoester (or in this case, a β-ketonitrile) with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt, could be further explored to generate highly substituted pyridyl-pyridines. rsc.org

Cycloaddition reactions represent another fertile ground for investigation. numberanalytics.com The nitrile and ketone functionalities can participate in various cycloaddition modes, such as [4+2] and [3+2] cycloadditions, to afford complex polycyclic systems. rsc.orgnumberanalytics.com For instance, the reaction with azides can lead to the formation of tetrazole-fused pyridyl derivatives. rsc.org Multi-component reactions (MCRs) involving this compound are also a promising area, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

Deeper Elucidation of Reaction Mechanisms using Advanced Spectroscopic and Computational Tools

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. Future research should leverage advanced spectroscopic and computational tools to gain deeper insights into the reactivity of this compound.

Mechanistic studies on reactions involving β-ketonitriles have pointed towards the involvement of various intermediates, including radical species and enolates. rsc.orgnih.gov Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor reaction progress and identify transient intermediates. For instance, the formation of a nitrile-stabilized carbanion in resonance with a ketene (B1206846) iminate anion is a key step in many reactions of β-ketonitriles. nih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, can provide invaluable information on reaction pathways, transition state geometries, and activation energies. mdpi.com Such studies can help to rationalize observed stereoselectivity and regioselectivity and to predict the feasibility of new, unexplored reaction pathways. For example, computational analysis could be used to model the cycloaddition reactions of this compound to predict the most favorable outcomes. mdpi.com

Design and Synthesis of Advanced Derivatives with Tailored Properties

The pyridyl and β-ketonitrile functionalities are common pharmacophores found in many biologically active molecules. rsc.orgresearchgate.netpharmaguideline.com A significant area of future research will be the rational design and synthesis of advanced derivatives of this compound with tailored biological and material properties.

The synthesis of derivatives with potential therapeutic applications is a particularly promising avenue. For example, derivatives of pyridyl-containing compounds have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.netmdpi.com By strategically modifying the core structure of this compound, for instance, through reactions at the keto or nitrile group, or by substitution on the pyridine ring, new classes of compounds with enhanced potency and selectivity can be developed. Research has already demonstrated the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with potent antibacterial activity. nih.gov

In the field of agrochemicals, derivatives of this compound could be explored as novel pesticides. The combination of the pyridine ring, a common feature in many insecticides and herbicides, with other bioactive moieties could lead to the discovery of new crop protection agents. mdpi.com

Derivative ClassPotential ApplicationSynthetic Approach
Pyridyl-OxadiazolesAntibacterial, Anti-inflammatory researchgate.netCyclization reactions of hydrazide derivatives.
Thienylpyridyl AcetamidesPesticidal Agents mdpi.comMulti-step synthesis involving condensation and substitution reactions.
Pyridyl-OxazolidinonesAntibacterial Agents nih.govMulti-step synthesis from substituted pyridines.
PyridothienopyrimidinesAntimicrobial, Anticancer mdpi.comCyclization reactions of aminothienopyridine carboxamides.

Expansion of Applications in Diverse Fields of Chemical Science

Beyond its role as a synthetic intermediate for pharmaceuticals and agrochemicals, future research should aim to expand the applications of this compound into other areas of chemical science.

The unique electronic properties of the pyridine ring and the conjugated system of the β-ketonitrile moiety suggest potential applications in materials science. For instance, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for functional polymers. The development of anion exchange membranes (AEMs) using clickable phosphonium (B103445) cations demonstrates the potential for nitrogen-containing heterocycles in advanced materials. mdpi.com

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities in the field of coordination chemistry and catalysis. Ligands derived from this compound could be used to synthesize novel metal complexes with interesting catalytic or photophysical properties.

Q & A

Q. What are the common synthetic routes for preparing 3-Oxo-3-pyridin-3-yl-propionitrile?

The compound is typically synthesized via condensation reactions. For example, 4-pyridinecarboxaldehyde can react with cyanoacetate derivatives (e.g., ethyl cyanoacetate) under basic conditions (e.g., sodium ethoxide) to form the β-ketonitrile structure. This method parallels the synthesis of structurally related pyridinylpropionitriles, where reaction temperature and base selection critically influence yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the pyridine ring substitution pattern and ketonitrile moiety.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • HPLC : To assess purity, especially given potential byproducts from incomplete condensation or tautomerization. Reference spectral data (e.g., CAS registry numbers, InChI keys) are critical for cross-validation .

Q. How does the pyridine ring influence the compound’s solubility and stability?

The pyridine ring introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies in aqueous buffers (pH 4–9) are recommended to assess hydrolysis susceptibility of the nitrile group. Storage under inert atmospheres at −20°C is advised to prevent degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the pyridine ring of this compound?

Regioselective functionalization (e.g., halogenation, alkylation) requires careful control of reaction conditions. For example, electrophilic substitution at the pyridine C-2 or C-4 positions can be directed using Lewis acids (e.g., AlCl₃) or protecting groups. Computational modeling (DFT) aids in predicting reactive sites based on electron density maps .

Q. How do electronic properties of substituents impact the compound’s biological activity?

Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring enhance electrophilicity, potentially increasing reactivity in enzyme inhibition assays. Conversely, electron-donating groups (e.g., methoxy) may improve binding affinity to hydrophobic pockets in target proteins. Structure-activity relationship (SAR) studies using derivatives with varied substituents are essential .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies may arise from tautomerism (keto-enol equilibrium) or impurities. Techniques include:

  • Variable-temperature NMR to detect tautomeric forms.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Recrystallization or preparative HPLC to isolate pure isomers .

Q. What methodologies optimize reaction yields for large-scale synthesis?

Design of Experiments (DOE) approaches can identify critical parameters (e.g., stoichiometry, solvent polarity, catalyst loading). For instance, microwave-assisted synthesis reduces reaction times, while flow chemistry improves scalability. Yield optimization for gram-scale preparations often requires iterative adjustment of base concentration and temperature .

Q. How does this compound interact with biological targets (e.g., enzymes, receptors)?

Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to targets like kinases or neurotransmitter receptors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants. For example, pyridine-based nitriles often act as Michael acceptors in covalent inhibition .

Q. How should researchers handle discrepancies between in vitro and in vivo activity data?

Discrepancies may stem from metabolic instability or poor membrane permeability. Solutions include:

  • Prodrug Design : Masking the nitrile group to improve bioavailability.
  • Metabolic Profiling : LC-MS/MS to identify degradation products.
  • Orthogonal Assays : Combining enzymatic assays with cell-based models (e.g., HEK293 transfection) .

Q. What role do tautomeric forms play in the compound’s reactivity?

The β-ketonitrile moiety can exist in keto or enol forms, affecting nucleophilic attack sites. For instance, enol tautomers may participate in cyclization reactions. IR spectroscopy (C=O and C≡N stretches) and X-ray crystallography help identify dominant tautomers under specific conditions .

Q. Which solvent systems are optimal for recrystallization?

Mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) are effective. Solubility trials at elevated temperatures (50–80°C) followed by gradual cooling enhance crystal purity. For hygroscopic derivatives, anhydrous solvents (e.g., THF) prevent hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.